![molecular formula C20H15N3O3S2 B2391540 N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-nitrobenzamide CAS No. 886958-68-5](/img/structure/B2391540.png)
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Benzothiazoles are known to participate in a variety of chemical reactions .Scientific Research Applications
- Recent synthetic developments have led to benzothiazole-based anti-tubercular compounds . These molecules show inhibitory activity against Mycobacterium tuberculosis .
- Benzothiazole derivatives have been explored as antimicrobial agents. For instance, they serve as antimicrobial drugs like sulphacetamide .
- Some benzothiazole derivatives exhibit anticancer properties. Researchers have investigated their cytotoxicity against cancer cell lines, including breast cancer cells .
- Hydrazonylsulfones, including benzothiazole-based derivatives, have been studied for their optical properties and biological potential .
Anti-Tubercular Activity
Antimicrobial Properties
Anticancer Potential
Optical Materials and Biological Potential
HIV Protease Inhibitors and Antiviral Agents
Mechanism of Action
Target of Action
Benzothiazole derivatives have been extensively investigated and are associated with diverse biological activities . They have shown promising activity against Staphylococcus aureus , suggesting that they may target bacterial proteins or enzymes.
Mode of Action
Benzothiazole derivatives have been found to inhibit the growth of bacteria such as staphylococcus aureus . This suggests that the compound may interact with its targets, possibly bacterial proteins or enzymes, leading to inhibition of bacterial growth.
Biochemical Pathways
Given the antibacterial activity of benzothiazole derivatives , it can be inferred that the compound may interfere with essential biochemical pathways in bacteria, leading to their growth inhibition.
Pharmacokinetics
A favorable pharmacokinetic profile was indicated for synthesized benzothiazole derivatives . This suggests that the compound may have suitable absorption, distribution, metabolism, and excretion properties that contribute to its bioavailability.
Result of Action
Benzothiazole derivatives have shown significant antibacterial activity . This suggests that the compound’s action results in the inhibition of bacterial growth at the molecular and cellular levels.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S2/c1-11-12(2)27-20(17(11)19-21-15-5-3-4-6-16(15)28-19)22-18(24)13-7-9-14(10-8-13)23(25)26/h3-10H,1-2H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTOSVJCJVOKTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-nitrobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.